5-iodo-N-phenylpyridin-2-amine
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Overview
Description
5-Iodo-N-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and a phenyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-phenylpyridin-2-amine typically involves the iodination of N-phenylpyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-N-phenylpyridin-2-amine, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biaryl derivative .
Scientific Research Applications
5-Iodo-N-phenylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronics and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-iodo-N-phenylpyridin-2-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and iodine-substituted structure. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyridin-2-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
5-Bromo-N-phenylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
The presence of the iodine atom in 5-iodo-N-phenylpyridin-2-amine makes it unique compared to its analogs. Iodine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological properties .
Properties
Molecular Formula |
C11H9IN2 |
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Molecular Weight |
296.11 g/mol |
IUPAC Name |
5-iodo-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9IN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14) |
InChI Key |
AAHXJVKYQLSSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)I |
Origin of Product |
United States |
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